molecular formula C14H21N B14322724 3-Methyl-N-(3-methylcyclohexyl)aniline CAS No. 109246-77-7

3-Methyl-N-(3-methylcyclohexyl)aniline

Cat. No.: B14322724
CAS No.: 109246-77-7
M. Wt: 203.32 g/mol
InChI Key: SPUOQJWSYSCGMN-UHFFFAOYSA-N
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Description

3-Methyl-N-(3-methylcyclohexyl)aniline: is an organic compound belonging to the class of anilines, which are aromatic amines. This compound features a benzene ring substituted with a methyl group and an aniline group, where the nitrogen atom is further bonded to a 3-methylcyclohexyl group. The molecular formula of this compound is C14H21N .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically forming N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert nitro derivatives to the corresponding amines.

    Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, leading to various substituted products.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products:

    Oxidation: N-oxides and other oxidized derivatives.

    Reduction: Corresponding amines from nitro derivatives.

    Substitution: Various substituted anilines depending on the substituent introduced.

Mechanism of Action

The mechanism of action of 3-Methyl-N-(3-methylcyclohexyl)aniline involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, influencing biological pathways . The exact mechanism can vary based on the specific context of its use.

Comparison with Similar Compounds

    N-Methylcyclohexylamine: Similar structure but lacks the aromatic benzene ring.

    N,N-Dimethylaniline: Contains a dimethylamino group instead of the 3-methylcyclohexyl group.

    Cyclohexylamine: Lacks the methyl group on the cyclohexyl ring and the aromatic benzene ring.

Uniqueness: 3-Methyl-N-(3-methylcyclohexyl)aniline is unique due to the presence of both a methyl-substituted benzene ring and a 3-methylcyclohexyl group attached to the nitrogen atom. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and industrial applications .

Properties

CAS No.

109246-77-7

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

3-methyl-N-(3-methylcyclohexyl)aniline

InChI

InChI=1S/C14H21N/c1-11-5-3-7-13(9-11)15-14-8-4-6-12(2)10-14/h3,5,7,9,12,14-15H,4,6,8,10H2,1-2H3

InChI Key

SPUOQJWSYSCGMN-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)NC2=CC=CC(=C2)C

Origin of Product

United States

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